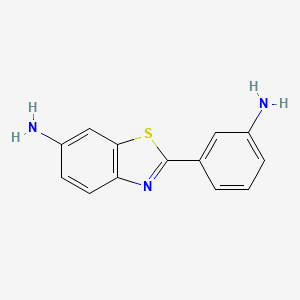

2-(3-Amino-phenyl)-benzothiazol-6-ylamine

Description

Overview of Benzothiazole (B30560) Heterocycles in Academic Research

Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif serves as a privileged scaffold in medicinal chemistry and materials science due to its unique chemical properties and ability to interact with various biological targets. nih.govijirset.com The benzothiazole core is present in a number of natural products and has been synthetically elaborated into a multitude of derivatives. mdpi.com

In academic research, benzothiazole derivatives are extensively investigated for a wide spectrum of potential applications. nih.gov Their planar structure and electron-rich nature allow for diverse chemical modifications, leading to compounds with a range of biological activities. mdpi.com Researchers have explored benzothiazoles for their potential as:

Anticancer agents: Many 2-arylbenzothiazoles have demonstrated potent and selective antitumor properties. nih.gov

Antimicrobial and antifungal agents: The benzothiazole scaffold is a key component in various compounds designed to combat microbial and fungal infections. nih.gov

Neuroprotective agents: Certain derivatives have been studied for their potential in imaging and treating neurodegenerative diseases like Alzheimer's. nih.gov

Fluorescent probes and imaging agents: The inherent fluorescence of some benzothiazole derivatives makes them useful tools for biological imaging and sensing applications. mdpi.com

The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, with common methods including the condensation of 2-aminothiophenols with various electrophiles such as carboxylic acids, aldehydes, or acid chlorides. nih.govmdpi.com This versatility in synthesis allows for the creation of large libraries of compounds for screening and development.

Specific Research Context of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine

The compound this compound, also known as 6-Amino-2-(3-aminophenyl)benzothiazole, has been synthesized and investigated for its potential biological activities, particularly in the realm of cancer research. nih.gov Its structure features a 2-phenylbenzothiazole (B1203474) core with amino groups at the 6-position of the benzothiazole ring and the 3-position of the phenyl ring.

Synthesis:

The synthesis of this compound has been reported through a multi-step process. The general synthetic route involves the initial condensation of 2-amino-5-nitrothiophenol with 3-nitrobenzaldehyde. This reaction yields the dinitro precursor, 6-Nitro-2-(3-nitrophenyl)benzothiazole. Subsequent reduction of both nitro groups, typically using a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), affords the target diamino compound. nih.gov For biological testing, the compound is often converted to its more water-soluble hydrochloride salt. nih.gov

Table 1: Synthesis of this compound

| Precursor 1 | Precursor 2 | Intermediate | Final Product |

|---|

Research Findings:

Research has focused on the cytostatic activities of the dihydrochloride (B599025) salt of this compound against various human cancer cell lines. In one study, the compound was evaluated for its ability to inhibit the growth of malignant cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), as well as a normal human fibroblast cell line (WI-38). nih.gov

The findings indicated that the compound exhibited moderate antitumour activity. nih.gov The table below summarizes the reported cytostatic activity, presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Cytostatic Activity (IC₅₀ in µM) of this compound dihydrochloride

| Cell Line | HeLa (cervical) | MCF-7 (breast) | CaCo-2 (colon) | Hep-2 (laryngeal) | WI-38 (normal fibroblast) |

|---|---|---|---|---|---|

| IC₅₀ (µM) | 1.8 x 10⁻⁵ | 2.5 x 10⁻⁵ | 1.1 x 10⁻⁵ | 9.0 x 10⁻⁶ | 4.0 x 10⁻⁵ |

Data sourced from Perdic, G., et al. (2006). nih.gov

These findings place this compound within a class of 2-arylbenzothiazole derivatives that are of interest for the development of novel anticancer agents. The presence and position of the amino groups on the scaffold are crucial for its biological activity, and this specific isomer contributes to the broader understanding of the structure-activity relationships within this compound class.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenyl)-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIGQQDOCAWDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(S2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Amino Phenyl Benzothiazol 6 Ylamine and Its Derivatives

Established Synthetic Routes for Benzothiazole (B30560) Cores

Traditional methods for constructing the 2-arylbenzothiazole scaffold remain fundamental in organic synthesis. These routes typically involve the formation of the thiazole (B1198619) ring onto a benzene (B151609) precursor, often starting with substituted anilines or thiophenols.

Condensation Reactions with Thiophenols and Aldehydes/Acids

A primary and versatile method for synthesizing the 2-arylbenzothiazole core is the condensation of a 2-aminothiophenol (B119425) with an aromatic aldehyde or carboxylic acid. nih.govresearchgate.netnih.gov To produce the specific substitution pattern of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine, this reaction would typically commence with precursors bearing nitro groups, which are later reduced.

The synthesis often starts with the condensation of 2-amino-5-nitrothiophenol and 3-nitrobenzaldehyde. This reaction forms 2-(3-nitrophenyl)-6-nitrobenzothiazole, the direct precursor to the target compound. The condensation is an acid-catalyzed cyclodehydration process. A variety of catalysts and conditions can be employed to facilitate this transformation, with polyphosphoric acid (PPA) being a common choice as it serves as both a catalyst and a dehydrating agent. mdpi.com

Alternatively, aromatic carboxylic acids can be used in place of aldehydes, condensing with 2-aminothiophenols under harsh conditions, such as heating in the presence of PPA, to yield the corresponding benzothiazole. researchgate.net

Interactive Table 1: Catalysts and Conditions for Benzothiazole Synthesis via Condensation

| Catalyst/Medium | Reactants | Conditions | Key Advantage(s) | Reference |

|---|---|---|---|---|

| Polyphosphoric Acid (PPA) | 2-Aminothiophenol & Aromatic Acid | High Temperature (e.g., 220°C) | Acts as catalyst and dehydrating agent. | mdpi.com |

| H₂O₂/HCl | 2-Aminothiophenol & Aldehyde | Room Temperature, Ethanol (B145695) | Mild conditions, short reaction time. | mdpi.com |

| o-Benzenedisulfonimide | 2-Aminothiophenol & Aldehyde | Neat (solvent-free) | High efficiency and simple conditions. | researchgate.net |

| None (in Glycerol) | 2-Aminothiophenol & Aldehyde | Elevated Temperature | Green, biodegradable solvent. | researchgate.net |

Reduction Strategies for Nitro Precursors

The most direct route to this compound involves the chemical reduction of its dinitro precursor, 2-(3-nitrophenyl)-6-nitrobenzothiazole. The simultaneous reduction of two aromatic nitro groups to primary amines is a well-established transformation in organic chemistry.

Several reducing agents are effective for this purpose:

Tin(II) Chloride (SnCl₂): Treatment of the dinitro compound with an excess of stannous chloride in an acidic medium (typically concentrated hydrochloric acid) is a classic and reliable method for this conversion.

Catalytic Hydrogenation: This method involves reacting the dinitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This is often considered a "cleaner" method as the byproducts are typically just water.

Metal/Acid Systems: A combination of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), with a strong acid like hydrochloric acid (HCl) can also be used. The reaction of iron powder in ethanol with the addition of ammonium (B1175870) chloride is another common variant.

In a related synthesis, the nitro group of 2-(4-carboxyphenyl)-6-nitrobenzothiazole was successfully reduced to an amine using a recombinant E. coli strain, highlighting a potential biocatalytic route. rsc.org

Interactive Table 2: Comparison of Reduction Methods for Nitro-Aryl Benzothiazoles

| Reagent/System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| SnCl₂ / HCl | Concentrated HCl, often with heating | High yield, reliable | Requires stoichiometric amounts of metal salt, waste disposal | aston.ac.uk |

| H₂ / Pd-C | Pressurized H₂, various solvents (e.g., EtOH, EtOAc) | Clean reaction, high yield | Requires specialized hydrogenation equipment, catalyst can be expensive | aston.ac.uk |

| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux | Inexpensive, effective | Can require large excess of metal, workup can be tedious | aston.ac.uk |

Cyclization Approaches

The formation of the benzothiazole ring can also be achieved through intramolecular cyclization of a suitable precursor. The most notable of these is the Jacobson cyclization. researchgate.net This method involves the oxidative cyclization of a thiobenzanilide. To synthesize a precursor for this compound, one would start with 4-nitroaniline (B120555) and 3-nitrobenzoyl chloride to form the corresponding benzamide (B126). This amide is then thionated, typically using Lawesson's reagent, to yield N-(4-nitrophenyl)-3-nitrobenzothioamide. The subsequent treatment of this thioamide with an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution induces cyclization to form the 2-(3-nitrophenyl)-6-nitrobenzothiazole, which can then be reduced as described previously. aston.ac.uk

Alternative cyclization strategies involve the reaction of phenylthioureas with an oxidizing agent. For instance, treating a substituted phenylthiourea (B91264) with bromine in acetic acid can induce cyclization to form a 2-aminobenzothiazole (B30445). nih.govgoogle.comlookchem.com

Novel and Green Synthesis Approaches

Reflecting the broader trend in chemical synthesis, the preparation of benzothiazoles has seen the development of more environmentally friendly and efficient methods. These approaches aim to reduce waste, avoid harsh conditions, and minimize the use of toxic solvents and reagents.

Catalytic Methods (e.g., Metal-catalyzed C-H amidation)

Modern organometallic catalysis offers powerful tools for forming the bonds required in the benzothiazole core. Palladium-catalyzed reactions, for example, can achieve the synthesis of 2-substituted benzothiazoles from thiobenzanilides through a process of C-H functionalization and intramolecular C-S bond formation.

More recently, rhodium-catalyzed C-H amidation has been used to directly install an amide group onto a pre-existing 2-arylbenzothiazole scaffold. mdpi.com This strategy allows for the late-stage functionalization of the molecule, providing a direct route to derivatives that would otherwise require multi-step synthesis. This method could potentially be adapted to introduce an amino or protected amino group onto the phenyl ring of a 6-aminobenzothiazole (B108611) derivative.

Solvent-Free Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Several solvent-free methods for benzothiazole synthesis have been developed. These reactions are often facilitated by microwave irradiation or by performing the reaction "neat" (without any solvent). mdpi.comacs.org

For example, the condensation of 2-aminothiophenol with aldehydes can be carried out under solvent-free conditions, sometimes with the aid of a solid-supported catalyst or simply by heating the reactants together. mdpi.comnih.gov Ball-milling is another solvent-free technique that uses mechanical energy to drive the reaction between solid reactants, such as 2-aminothiophenol and an aromatic aldehyde, often with a solid catalyst like ZnO nanoparticles. mdpi.com These methods offer advantages such as reduced reaction times, simpler work-up procedures, and a significantly lower environmental impact. nih.gov

Interactive Table 3: Green and Novel Synthesis Approaches

| Approach | Description | Example Condition | Key Advantage(s) | Reference |

|---|---|---|---|---|

| Metal-catalyzed C-H Amidation | Direct introduction of an amide group onto the aryl ring of a 2-phenylbenzothiazole (B1203474). | Rh(III) catalyst, dioxazolone as amidation agent. | Late-stage functionalization, high atom economy. | mdpi.com |

| Solvent-Free (Microwave) | Condensation of 2-aminothiophenol and aldehydes accelerated by microwave heating. | Reactants mixed with a catalyst (e.g., Sc(OTf)₃) and irradiated. | Rapid reaction times, high yields, no solvent waste. | nih.gov |

| Solvent-Free (Ball Milling) | Mechanical grinding of solid reactants to induce a chemical reaction. | 2-aminothiophenol, aldehyde, and ZnO nanoparticles milled at room temp. | Avoids solvents and heating, energy-efficient. | mdpi.com |

| Aqueous Media | Using water as a green solvent for the synthesis. | CuSO₄ catalyst in water under ultrasonic irradiation. | Environmentally benign solvent, simple work-up. | orgchemres.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govias.ac.in The synthesis of 2-substituted benzothiazoles, including amino-phenyl derivatives, has been significantly enhanced through the use of microwave irradiation. mdpi.com

One prevalent microwave-assisted method involves the condensation of 2-aminothiophenols with various aldehydes or carboxylic acids. nih.gov For instance, the reaction between bis(2-aminophenyl) disulfides and arylaldehydes, mediated by sodium hydrosulfide (B80085) (NaSH) in polyethylene (B3416737) glycol (PEG-300), can be efficiently conducted under low-energy microwave irradiation (25 W) to produce 2-substituted benzothiazoles in moderate to high yields. scilit.com Another efficient protocol uses phenyl iodoniumbis(trifluoroacetate) (PIFA) as an oxidizing agent to promote the cyclocondensation of 2-aminothiophenols and benzaldehydes under microwave conditions, which reduces reaction times and improves yields. nih.govias.ac.in Biocatalysts, such as Acacia concinna, have also been employed in the solvent-free, microwave-irradiated synthesis of 2-aryl-benzothiazoles, highlighting an eco-friendly approach. nih.gov These methods demonstrate the versatility and efficiency of microwave technology in synthesizing the benzothiazole core.

| Reactants | Catalyst/Mediator | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| bis(2-aminophenyl) disulfides + arylaldehydes | NaSH in PEG-300 | Low energy microwave (25 W) | Inexpensive catalyst, simple workup | scilit.com |

| 2-aminothiophenol + benzaldehydes | PIFA | Microwave irradiation | Reduced reaction time, improved yields | nih.gov |

| 2-aminothiophenol + aryl aldehydes | Acacia concinna | Solvent-free, microwave irradiation | Eco-friendly, high yields | nih.gov |

| ortho-aminothiophenol + fatty acids | P₄S₁₀ | Solvent-free, microwave irradiation (3-4 min) | Rapid, efficient, high yield | nih.gov |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors, primarily a diamino-substituted thiophenol and a nitro or amino-substituted benzoic acid derivative. A common and effective route is the Jacobson synthesis, which involves the condensation of a substituted 2-aminothiophenol with a substituted benzoic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) at high temperatures. aston.ac.uknih.govnih.gov

A representative synthetic pathway to obtain the target compound involves several steps:

Formation of a Thiobenzamide (B147508) Intermediate : A substituted aniline, such as 4-amino-thiophenol (or a protected version), is reacted with a 3-nitrobenzoyl chloride. The resulting N-phenyl benzamide is then treated with a thionating agent like Lawesson's reagent to yield the corresponding 4-nitro-N-phenylthiobenzamide. google.com

Oxidative Cyclization : The thiobenzamide intermediate undergoes an intramolecular oxidative cyclization to form the benzothiazole ring. A common reagent for this step is potassium ferricyanide (K₃Fe(CN)₆) in an alkaline solution. google.com This step results in the formation of a dinitro-substituted precursor, such as 2-(3-Nitrophenyl)-6-nitrobenzothiazole.

Reduction of Nitro Groups : The final step involves the reduction of both nitro groups to amino groups. This is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, yielding the final product, this compound. google.com

An alternative approach involves the direct condensation of 4-amino-2-mercaptobenzoic acid with a suitable phenyl derivative. nih.gov The synthesis of precursors like 4-amino-3-mercaptobenzoic acid hydrochloride is a crucial initial step for building the substituted benzothiazole core. nih.gov

Derivatization Strategies of the Benzothiazole and Phenyl Moieties

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These derivatization strategies focus on the functionalization of the two amino groups, as well as substitutions on both the phenyl and benzothiazole rings. aston.ac.uknih.gov

The two primary amino groups on the this compound scaffold are nucleophilic and can readily undergo various chemical transformations. nih.gov

Acylation : The amino groups can be acylated to form amides. For example, reaction with chloroacetyl chloride can introduce an acetamide (B32628) linker, which can be further functionalized. This approach has been used to attach various heterocyclic rings, such as benzimidazoles or imidazoles, to the core structure. tandfonline.com

Sulfonylation : Reaction with sulfonyl chlorides can yield sulfonamide derivatives. This has been explored in the design of dual inhibitors of enzymes like FAAH and sEH, where a piperidine-4-carboxamide moiety is linked to the phenylamino (B1219803) group via a sulfonamide bond. nih.gov

Phosphorylation : The amino groups can also be reacted with phosphorus-containing reagents to create phosphorylated derivatives, which have been studied for their biological activities. mdpi.com

Prodrug Synthesis : The amino groups are ideal sites for creating amino acid prodrugs, potentially improving the pharmacological properties of the parent compound. nih.gov

| Reagent | Resulting Functional Group | Purpose/Application | Reference |

|---|---|---|---|

| Chloroacetyl chloride | N-Chloroacetamide | Linker for attaching other moieties | tandfonline.com |

| Aryl sulfonyl chlorides | Sulfonamide | Enzyme inhibitor design | nih.gov |

| Phosphorus oxychloride | Phosphorylated amine | Biological activity screening | mdpi.com |

| Amino acids | Amide (Prodrug) | Improving pharmacological properties | nih.gov |

Modifications to the phenyl ring at the 2-position of the benzothiazole are typically achieved by starting with an appropriately substituted precursor, such as a substituted benzaldehyde (B42025) or benzoic acid. aston.ac.uk The directing effects of the substituents on the phenyl ring play a crucial role in any subsequent electrophilic aromatic substitution reactions. The amino group at the 3-position is a strong activating group and is ortho-, para-directing. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6 of the phenyl ring), guided by both electronic and steric factors. libretexts.org Synthesizing derivatives with various electron-donating or electron-withdrawing groups on this ring allows for the fine-tuning of the molecule's electronic and biological properties. nih.gov

Chemical Reactivity and Transformation Studies

Reactions at Amine Functionalities

The two primary aromatic amine groups in 2-(3-Amino-phenyl)-benzothiazol-6-ylamine are key centers of reactivity, behaving as potent nucleophiles. These groups readily participate in a variety of chemical transformations, including acylation, Schiff base formation, and sulfonation.

Acylation: The amine groups can be acylated by reacting with acid chlorides or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is a common strategy for modifying the electronic properties and biological activity of the parent molecule. For instance, the related compound 2-(4-aminophenyl)benzothiazole is known to react with N-Boc-4-piperidine carboxylic acid in the presence of the coupling agent EDC nih.gov. Similarly, 2-amino-6-methylbenzothiazole (B160888) reacts with 4-Methylsulfonyl-2-nitrobenzoic acid using HATU as a coupling agent to yield N-(6-methyl benzothiazole-2-yl)-4-(methylsulphonyl) -2-nitrobenzamide ijirset.com. N-acetylation is also a recognized metabolic transformation pathway for aminophenylbenzothiazoles nih.gov.

Schiff Base Formation: Condensation reactions with aldehydes or ketones lead to the formation of imines, also known as Schiff bases. This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule libretexts.org. Schiff bases derived from aminobenzothiazole precursors are widely used as ligands in coordination chemistry mdpi.com.

Sulfonylation: The reaction of the amine groups with sulfonyl chlorides in the presence of a base yields sulfonamides libretexts.org. This transformation is demonstrated in the synthesis of various benzothiazole-phenyl analogs where a piperidine-linked aminobenzothiazole intermediate is coupled with different benzenesulfonyl chlorides nih.gov.

Alkylation: While specific studies on the alkylation of this compound are not extensively detailed, primary aromatic amines generally undergo alkylation with alkyl halides. However, these reactions are often difficult to control and can lead to a mixture of mono- and poly-alkylated products, including the formation of secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts libretexts.orgmnstate.edu.

The table below summarizes common reactions at the amine functionalities.

| Reaction Type | Reagents | Functional Group Formed |

| Acylation | Acid Chloride, Carboxylic Acid + Coupling Agent | Amide |

| Schiff Base Formation | Aldehyde, Ketone | Imine (Azomethine) |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt |

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

The molecule contains two aromatic systems: a 3-aminophenyl ring and a 6-aminobenzothiazole (B108611) ring system. The reactivity of these rings towards substitution is heavily influenced by the directing effects of the amine substituents.

Electrophilic Aromatic Substitution: The primary amine groups (-NH₂) are strong activating, ortho- and para-directing substituents for electrophilic aromatic substitution researchgate.net. Consequently, electrophilic attack (e.g., halogenation, nitration, sulfonation) is predicted to occur preferentially on the aromatic rings rather than on the less reactive thiazole (B1198619) portion. Specifically, substitution would be directed to the positions ortho and para to the existing amine groups. The metabolic oxidation of the related 2-(4-aminophenyl)benzothiazole at the C-6 position of the benzothiazole (B30560) ring highlights that this ring system is also susceptible to substitution, particularly when activated by an amino group nih.gov.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for this electron-rich system unless a suitable leaving group (like a halogen) is present on the ring and activated by a strong electron-withdrawing group.

Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), provide powerful tools for functionalizing the aromatic rings of benzothiazole derivatives. For example, 6-bromo-2-aminobenzothiazoles have been successfully used in Suzuki cross-coupling reactions with various aryl boronic acids to synthesize 2-amino-6-arylbenzothiazoles in moderate to excellent yields researchgate.net. This demonstrates a viable strategy for introducing aryl substituents onto the benzothiazole core.

Formation of Co-crystals and Supramolecular Assemblies

The molecular structure of this compound is well-suited for crystal engineering and the formation of supramolecular assemblies. The amine groups act as effective hydrogen bond donors, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor mdpi.com.

Research on related 2-aminobenzothiazole (B30445) derivatives has shown their ability to form molecular co-crystals with various carboxylic acids nih.govresearchgate.net. In these structures, the primary mode of interaction is often a robust hydrogen-bonding motif. A common pattern observed is the formation of an R²₂(8) graph set dimer, which involves hydrogen bonds between the carboxylic acid group of the co-former and the amine/heterocyclic nitrogen sites of the 2-aminobenzothiazole molecule nih.govresearchgate.net. These primary interactions are often supported by additional hydrogen bonds and π-π stacking between the aromatic rings, which collectively stabilize the extended supramolecular architecture mdpi.com.

Coordination Chemistry with Metal Ions

The field of coordination chemistry for aminophenylbenzothiazole derivatives is an area of active development mdpi.comnih.gov. This compound possesses multiple potential coordination sites, including the nitrogen atoms of the two exocyclic amines and the endocyclic thiazole ring, making it a versatile ligand for a variety of metal ions.

Studies on the isomeric 2-(2′-aminophenyl)benzothiazole show that it typically coordinates to metal ions in a bidentate, chelate fashion through the N³ atom of the thiazole ring and the nitrogen of the 2'-amino group mdpi.com. This forms stable five- or six-membered chelate rings with metal centers. Complexes with various transition metals, including Co(II), Ni(II), Cu(II), Zn(II), Fe(III), and Cr(III), have been reported for related aminobenzothiazole and Schiff base ligands mdpi.commdpi.comresearchgate.net.

Depending on the specific metal ion and reaction conditions, these ligands can form simple mononuclear complexes or more complex structures like coordination polymers where the ligand bridges multiple metal centers researchgate.net. The resulting metal complexes often exhibit distinct structural, electronic, and biological properties compared to the free ligand researchgate.net. For example, the hydrolysis of the imine bond in Schiff bases derived from 2-aminobenzothiazole can be mediated by transition metals like Zn(II) and Cu(II), with the hydrolysis product sometimes being incorporated into the final complex structure irb.hr.

The table below lists metal ions known to form complexes with related aminobenzothiazole ligands.

| Metal Ion | Reported Complex Geometry (with related ligands) |

| Co(II) | Octahedral mdpi.commdpi.com |

| Ni(II) | Octahedral mdpi.commdpi.com |

| Cu(II) | Octahedral, Square Planar mdpi.comresearchgate.netirb.hr |

| Zn(II) | Tetrahedral researchgate.netirb.hr |

| Cd(II) | Octahedral mdpi.com |

| Fe(III) | Octahedral mdpi.comresearchgate.net |

| Cr(III) | Octahedral mdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-(3-Amino-phenyl)-benzothiazol-6-ylamine, both ¹H-NMR and ¹³C-NMR would provide critical information for its structural confirmation.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on both the benzothiazole (B30560) and the phenyl rings, as well as signals for the amine protons. The protons on the phenyl ring would likely appear as a complex set of multiplets due to their meta and para relationships. The protons on the benzothiazole ring system would also exhibit characteristic splitting patterns. The amine (NH₂) protons would typically appear as broad singlets, and their chemical shifts could be confirmed by D₂O exchange experiments. For related 2-aryl benzothiazole derivatives, proton signals generally appear in the aromatic region between 6.10 and 8.10 ppm mdpi.com.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon framework. Each unique carbon atom in the molecule would produce a distinct signal. The carbons bonded to nitrogen atoms, such as C2, C6 in the benzothiazole ring, and C3' in the phenyl ring, are expected to have chemical shifts in the low-field region mdpi.com. The remaining aromatic carbons would show signals in the typical aromatic range.

A hypothetical ¹H-NMR and ¹³C-NMR data table based on the structure of this compound and known data for similar compounds is presented below.

| ¹H-NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Benzothiazole & Phenyl Rings) | m |

| Amine Protons (-NH₂) | br s |

| ¹³C-NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| Low-field region | C-N, C=N |

| Aromatic region | Aromatic C-H, C-C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups.

The primary amine (-NH₂) groups are expected to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹ orgchemboulder.com. An N-H bending vibration for the primary amines would also be observed around 1650-1580 cm⁻¹ orgchemboulder.com. The C-N stretching vibrations for the aromatic amines would likely appear in the 1335-1250 cm⁻¹ range orgchemboulder.com. The spectrum would also feature characteristic absorptions for the aromatic C-H stretching (around 3100-3000 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic rings (typically in the 1600-1450 cm⁻¹ region). The presence of the benzothiazole group would be indicated by specific skeletal vibrations.

| IR Spectroscopy (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3250 | N-H stretching (primary amine) |

| 3100-3000 | Aromatic C-H stretching |

| 1650-1580 | N-H bending (primary amine) |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1335-1250 | Aromatic C-N stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This technique would be used to determine the molecular weight of this compound and to obtain information about its structural integrity through fragmentation analysis. The molecular formula of the compound is C₁₃H₁₁N₃S, which corresponds to a molecular weight of approximately 241.31 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value. The fragmentation pattern would provide further structural clues, with characteristic fragments arising from the cleavage of the benzothiazole and phenyl rings.

| Mass Spectrometry (Predicted) | |

| m/z | Assignment |

| ~241 | Molecular ion (M⁺) |

| Various | Fragmentation products |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported specifically for this compound, studies on related isomers provide valuable insights. For instance, the crystal structure of 2-(2′-aminophenyl)benzothiazole reveals an almost planar structure, with a small dihedral angle between the benzothiazole and phenyl rings mdpi.com. Similarly, 2-(4-Aminophenyl)-1,3-benzothiazole also exhibits a nearly planar conformation in the solid state nih.gov. These findings suggest that this compound is also likely to adopt a relatively planar conformation to maximize π-conjugation. The presence of two amino groups could lead to the formation of intermolecular hydrogen bonds, influencing the crystal packing.

| X-ray Crystallography Data for Related Isomers | ||

| Compound | Dihedral Angle (Benzothiazole/Phenyl) | Key Feature |

| 2-(2′-Aminophenyl)benzothiazole | 4.1–5.4° | Almost planar structure mdpi.com |

| 2-(4-Aminophenyl)-1,3-benzothiazole | 1.8-6.7° | Two independent molecules with slightly different conformations nih.gov |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. DFT methods offer a good balance between accuracy and computational cost for systems of this size. Calculations are typically performed using a basis set like 6-311++G(d,p), which provides a reliable description of the electronic structure.

The electronic structure of a molecule is key to its reactivity and photophysical properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. irjweb.com

HOMO: Represents the ability of a molecule to donate an electron. For 2-(3-Amino-phenyl)-benzothiazol-6-ylamine, the HOMO is expected to be distributed across the electron-rich aromatic rings and the amino groups.

LUMO: Represents the ability of a molecule to accept an electron. irjweb.com The LUMO is likely centered on the benzothiazole (B30560) core and the phenyl ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive.

Table 1: Frontier Molecular Orbital (FMO) Parameters Note: The following table is a hypothetical representation of data that would be generated from DFT calculations for this compound, based on general principles observed for similar molecules.

| Parameter | Description | Predicted Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.0 eV |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. nih.govbiointerfaceresearch.com

For this compound, docking studies would involve:

Target Selection: Identifying a relevant protein target. Benzothiazole derivatives have been studied as inhibitors for various enzymes, including protein kinases and acetylcholinesterase. nih.govbiointerfaceresearch.com

Binding Pose Prediction: Placing the optimized structure of the compound into the binding site of the chosen protein.

Scoring: Estimating the binding affinity (e.g., in kcal/mol) and analyzing the non-covalent interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions between the ligand and amino acid residues of the protein. The two amino groups on the compound would be expected to act as key hydrogen bond donors.

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govrjptonline.org Computationally, this involves building models that correlate structural features with activity. For this compound, a computational SAR study would involve creating a series of virtual analogs by modifying its structure (e.g., changing the position or nature of substituents) and calculating various molecular descriptors for each.

These descriptors can include:

Electronic properties: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area.

Lipophilic properties: LogP (partition coefficient).

By correlating these descriptors with experimentally determined (or predicted) biological activity, a quantitative structure-activity relationship (QSAR) model can be developed to predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives.

Dynamics Simulations (e.g., Excited-State Intramolecular Proton Transfer - ESIPT)

Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of molecular systems, providing insights into their conformational flexibility and stability. nih.govresearchgate.net

A specific phenomenon studied in related molecules is Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photochemical process where a proton is transferred within the same molecule upon electronic excitation. mdpi.com This process is highly dependent on the molecular structure, requiring a proton-donating group (like -OH or -NH2) to be in close proximity to a proton-accepting atom, forming an intramolecular hydrogen bond. mdpi.com

For the specific case of This compound , the amino group on the phenyl ring is in the meta (3-position). This position does not allow for the formation of the necessary intramolecular hydrogen bond with the nitrogen atom of the benzothiazole ring. Therefore, this compound is not expected to undergo the classic ESIPT process. ias.ac.in Instead, it might participate in intermolecular proton transfer in certain solvents or environments. ias.ac.in The ESIPT phenomenon is characteristic of isomers like 2-(2'-aminophenyl)benzothiazole, where the amino group is correctly positioned for intramolecular transfer. mdpi.comnih.govresearchgate.net

Biological Activities and Mechanistic Research Excluding Human Clinical Data, Dosage, Safety

In Vitro Studies on Malignant Cell Lines

The benzothiazole (B30560) scaffold, particularly the 2-aminophenyl substituted series, has been a subject of extensive research for its potent and selective antitumor properties.

Research has demonstrated that 2-(3-Amino-phenyl)-benzothiazol-6-ylamine, prepared as its water-soluble dihydrochloride (B599025) salt, exerts notable cytostatic activities against a variety of malignant human cell lines. A study evaluating its effects found that the compound inhibits the growth of cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2) cells. nih.gov The activity of this specific compound is part of a broader investigation into 2-(substituted-phenyl)-6-aminobenzothiazoles, which are analogs of the well-studied antitumor agent 2-(4-aminophenyl)benzothiazole. nih.govtandfonline.com The parent class of 2-(4-aminophenyl)benzothiazoles is known to inhibit cancer cell growth with nanomolar potency against a wide panel of human cancer cell lines, particularly those of breast, colon, and ovarian origin. tandfonline.comacs.org

Table 1: Cytostatic Activity of 6-Amino-2-(3-aminophenyl)benzothiazole dihydrochloride (IC₅₀ in µM)

| Cell Line | Cancer Type | IC₅₀ (µM) | Activity |

|---|---|---|---|

| HeLa | Cervical Carcinoma | 1.83 | High |

| MCF-7 | Breast Adenocarcinoma | 2.50 | High |

| CaCo-2 | Colon Adenocarcinoma | >10 | Low |

| Hep-2 | Laryngeal Carcinoma | 1.62 | High |

| WI-38 | Normal Human Fibroblasts | 2.16 | High |

Data sourced from Raic-Malic, S. et al. (2003). nih.gov

While specific cell cycle analysis for this compound is not extensively detailed in the available literature, studies on closely related analogs provide insight into the mechanistic action of this chemical class. The antitumor activity of 2-(4-aminophenyl)benzothiazoles is linked to their ability to induce apoptosis. nih.gov One study on a novel benzothiazole derivative, PB11, demonstrated that the compound could induce classic apoptotic symptoms, including DNA fragmentation and nuclear condensation, in glioblastoma (U87) and cervical cancer (HeLa) cells at nanomolar concentrations. nih.gov Another derivative, AMBAN, was found to induce apoptosis in human leukemia cells (HL60 and U937) through a pathway involving the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases 9 and 3, leading to PARP cleavage. nih.gov For the related compound 2-(4-aminophenyl) benzothiazole, research has shown it alters the expression of several proteins involved in cell cycle control, notably enhancing the expression of the tumor suppressor protein p53. nih.gov

The benzothiazole scaffold has been identified as a potent inhibitor of polyglutamine-containing protein aggregation, a pathological hallmark of Huntington's disease (HD). nih.gov In a high-throughput screening of approximately 184,000 small molecules, 25 benzothiazole derivatives were discovered to inhibit the fibrillogenesis of the huntingtin (HD) exon 1 protein in a dose-dependent manner in vitro. nih.govnih.gov Although this compound was not specifically listed among the top hits, several structurally related compounds demonstrated significant inhibitory activity. nih.gov This suggests that the core benzothiazole structure is a key pharmacophore for this activity. The mechanism is believed to involve the stabilization of monomeric or oligomeric forms of the protein, thereby preventing their assembly into larger, insoluble aggregates. nih.gov

Table 2: In Vitro Inhibition of HD Exon 1 Protein Aggregation by Benzothiazole Derivatives

| Compound Name | IC₅₀ (µM) |

|---|---|

| N-(6-Phenylcarbamoyl-benzothiazol-2-yl)-terephthalamic acid methyl ester | 1.2 ± 0.5 |

| [6,6']Bibenzothiazolyl-2,2'-diamine | 2.2 ± 0.2 |

| Benzothiazole-2,5,6-triamine | 3.5 ± 1.2 |

| 3-Amino-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-benzamide | 8.2 ± 0.5 |

Data sourced from Heiser, V. et al. (2002), PNAS. nih.gov

Enzyme Inhibition Studies

The versatile structure of benzothiazole has made it a privileged scaffold in the design of various enzyme inhibitors.

Direct studies evaluating the inhibitory activity of this compound against protein kinases CK2, GSK3β, and FLT3 are limited in published literature. Research into inhibitors for these kinases, which are significant targets in cancer and other diseases, has primarily focused on other chemical scaffolds. nih.govmdpi.comnih.gov However, it is noteworthy that the related aminothiazole (a five-membered ring) scaffold has been successfully developed into selective, allosteric inhibitors of protein kinase CK2. nih.govnih.gov These aminothiazole derivatives were found to bind to a novel allosteric pocket outside the ATP-binding site, inducing an inactive conformation of the kinase. nih.gov This indicates that thiazole-containing structures have the potential for kinase modulation, though further investigation is required to determine if this activity extends to the 2-aminophenyl-benzothiazole class.

The benzothiazole nucleus is a well-established pharmacophore for the development of inhibitors targeting monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BChE), enzymes implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govmdpi.com Numerous studies have reported the synthesis of benzothiazole derivatives with potent and often selective inhibitory activities. nih.govtandfonline.comrsc.org For instance, certain benzothiazole-hydrazone derivatives have been identified as highly selective inhibitors of human MAO-B, with the most active compound showing an IC₅₀ value of 0.060 µM. nih.gov Similarly, other series of benzothiazole-piperazine derivatives have yielded potent mixed-type AChE inhibitors, with IC₅₀ values in the sub-micromolar range. nih.gov

Table 3: Enzyme Inhibitory Activity of Representative Benzothiazole Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzothiazole-hydrazone derivative (3e) | hMAO-B | 0.060 | nih.gov |

| Benzothiazole-thiazolylhydrazine derivative (3b) | hMAO-A | 0.095 | tandfonline.com |

| Benzothiazole-piperazine derivative (LB05) | AChE | 0.40 | nih.gov |

| Benzothiazolone derivative (M13) | BChE | 1.21 | mdpi.com |

These compounds are derivatives of the benzothiazole scaffold and not the subject compound of this article.

Soluble Epoxide Hydrolase Inhibition

Studies on benzothiazole-phenyl-based compounds have demonstrated low nanomolar inhibition potencies for both sEH and fatty acid amide hydrolase (FAAH) enzymes nih.gov. For instance, a 2-chloro analog of a 2-(4-aminophenyl)benzothiazole derivative exhibited an IC50 value of 9.6 nM for human sEH nih.gov. This indicates that the benzothiazole-phenyl scaffold is a viable pharmacophore for sEH inhibition. However, the specific inhibitory potency of this compound against sEH remains to be determined through direct enzymatic assays.

Table 1: sEH Inhibition for a Structurally Related Benzothiazole Analog

| Compound | Target Enzyme | IC50 (nM) |

|---|

Data pertains to a structurally related compound, not this compound.

Mechanistic Pathways of Biological Actions

Interaction with Cellular Signaling Pathways

Direct research on the interaction of this compound with cellular signaling pathways has not been specifically reported. However, based on the activities of related compounds, potential pathways of interaction can be hypothesized.

As potential inhibitors of soluble epoxide hydrolase, this class of compounds could indirectly modulate signaling pathways affected by EETs. EETs are known to exert anti-inflammatory effects, in part by preventing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway researchgate.net. Therefore, if this compound were to inhibit sEH, it could lead to a downstream reduction in NF-κB activation.

Furthermore, some 2-aminobenzothiazole (B30445) derivatives have been identified as modulators of the Aryl Hydrocarbon Receptor (AHR) signaling pathway pcbiochemres.com. The AHR is a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism and immune responses ijpsonline.com. Activation of AHR can lead to the expression of cytochrome P450 enzymes, such as CYP1A1 pcbiochemres.com. The ability of this compound to interact with the AHR pathway would require specific investigation.

Molecular Targeting Mechanisms (e.g., DNA interaction)

There is currently no specific information available regarding the molecular targeting mechanisms of this compound, including its potential for DNA interaction. However, the broader class of benzothiazole derivatives has been investigated for such interactions.

Certain benzothiazole derivatives have been found to act as human DNA topoisomerase IIα inhibitors ijpsonline.com. Mechanistic studies of some of these compounds suggest they are not DNA intercalators or topoisomerase poisons but may act as DNA minor groove-binding agents ijpsonline.com. For example, the compound 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate was identified as a potent human topoisomerase IIα inhibitor with an IC50 value of 39 nM ijpsonline.com. This compound was found to bind to the DNA topoisomerase IIα enzyme initially, and then to DNA ijpsonline.com. Whether this compound shares this ability to interact with DNA or DNA-associated enzymes is unknown.

In Vivo Animal Model Studies

Specific in vivo animal model studies for this compound are not described in the available scientific literature. However, studies on other 2-(aminophenyl)benzothiazole derivatives demonstrate their evaluation in animal models for various therapeutic areas.

For example, 2-(4-amino-3-methylphenyl)benzothiazole has been evaluated in vivo against human ovarian carcinoma cells. In these studies, the compound was shown to inhibit the growth of OVCAR-3 tumors in subcutaneously implanted hollow fibres in mice nih.gov. In another study, 2-(4-aminophenyl) benzothiazole was investigated in an orthotopic glioma C6 rat model, where it was found to inhibit tumor growth nih.gov.

Additionally, various 2-aminobenzothiazole derivatives have been assessed in a rat model of type 2 diabetes, where they demonstrated the ability to reduce blood glucose levels and improve the lipid profile after oral administration mdpi.com. These examples highlight that the 2-(aminophenyl)benzothiazole scaffold can be amenable to in vivo studies, though the specific effects and pharmacokinetics of this compound in animal models have yet to be reported.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation of "2-(3-Amino-phenyl)-benzothiazol-6-ylamine" from impurities, starting materials, and byproducts of its synthesis. They are also crucial for the separation of positional isomers, which can be challenging due to their similar physical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound". Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar compounds like this aromatic amine. A typical HPLC method would involve a C18 stationary phase, which provides excellent separation based on hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components in a sample mixture. Detection is commonly achieved using a UV detector, as the benzothiazole (B30560) ring system and phenyl groups are strong chromophores.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for both qualitative and quantitative analysis. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. ESI is a soft ionization technique that usually produces the protonated molecule [M+H]+, allowing for the unambiguous determination of the molecular weight of "this compound". LC-MS is particularly useful for identifying trace-level impurities and degradation products in research samples.

Below is an interactive data table summarizing typical parameters for HPLC and LC-MS analysis of aminobenzothiazole derivatives, which would be applicable to "this compound".

| Parameter | HPLC | LC-MS |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B over 20 minutes | 5-95% B over 10 minutes |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | UV at 254 nm and 280 nm | Positive Ion Electrospray (ESI+) |

| Mass Analyzer | Not Applicable | Quadrupole or Time-of-Flight (TOF) |

Spectrophotometric Assays for Quantification in Research Samples

UV-Visible spectrophotometry offers a straightforward and cost-effective method for the quantification of "this compound" in research samples, provided that the sample matrix is not overly complex. The presence of the conjugated aromatic system in the molecule results in strong absorbance in the UV-Vis region.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of the pure compound at a fixed wavelength, typically the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, based on the Beer-Lambert law.

For more complex samples where interfering substances may absorb at the same wavelength, derivatization reactions can be employed to shift the absorbance to a different wavelength or to increase the molar absorptivity, thereby enhancing the sensitivity and selectivity of the assay. Aromatic amines can undergo various color-forming reactions. One such method involves the reaction with an oxidizing agent and a coupling agent to produce a colored azo dye, which can be quantified in the visible region of the spectrum, minimizing interference from other UV-absorbing compounds.

The following table outlines a hypothetical spectrophotometric assay for the quantification of "this compound".

| Step | Procedure |

| 1. Standard Preparation | Prepare a series of standard solutions of "this compound" in a suitable solvent (e.g., ethanol (B145695) or methanol) at known concentrations. |

| 2. Wavelength Scan | Record the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax). |

| 3. Calibration Curve | Measure the absorbance of each standard solution at λmax and plot a graph of absorbance versus concentration. |

| 4. Sample Analysis | Prepare the research sample in the same solvent, ensuring the concentration falls within the range of the calibration curve. Measure the absorbance of the sample at λmax. |

| 5. Quantification | Determine the concentration of "this compound" in the sample by using the equation of the line from the calibration curve. |

Emerging Research Directions and Potential Scientific Applications

Use as Fluorescent Probes and Bioimaging Agents

The inherent fluorescence of the benzothiazole (B30560) scaffold is a key property driving its application as a molecular probe for biological imaging. mdpi.comscilit.com Derivatives of 2-(2′-aminophenyl)benzothiazole are recognized as readily tunable fluorescent cores that are well-suited for these purposes. mdpi.comnih.govresearchgate.net These compounds can be designed to interact with specific biological targets, leading to a detectable change in their fluorescence, such as an increase in intensity ("turn-on" response) or a shift in color. nih.gov This allows for the visualization and tracking of important analytes within living systems.

Researchers have successfully developed benzothiazole-based chemosensors for imaging biologically significant ions like Fe³⁺ and Zn²⁺ in living cells. acs.orgresearchgate.net For instance, certain sensors exhibit a "turn-off" or quenching response to Fe³⁺ ions, enabling the monitoring of this element in biological environments. researchgate.net Other derivatives have been engineered as two-photon fluorescent probes for detecting molecules like hydrazine (B178648) in living cells and tissues, showcasing their utility in monitoring environmental pollutants in biological samples. nih.gov The development of these probes leverages the benzothiazole structure as a signaling unit, which is modified with specific recognition sites to ensure high selectivity for the target analyte. scilit.comnih.gov

Table 1: Examples of Benzothiazole Derivatives in Bioimaging

| Derivative Class | Target Analyte | Response Type | Application |

|---|---|---|---|

| Biphenyl–benzothiazole | Zn²⁺ | Ratiometric "turn-on" | Cellular imaging of Zn²⁺ in live cells. acs.org |

| Benzothiazole-based sensors | Fe³⁺ | Fluorescence quenching | Monitoring Fe³⁺ ions in living cells. researchgate.net |

| 2-benzothiazoleacetonitrile | Hydrazine (N₂H₄) | "Turn-on" fluorescence | Imaging hydrazine in living cells and tissues. nih.gov |

Applications in Sensing (e.g., cations, anions)

Beyond bioimaging, 2-(3-Amino-phenyl)-benzothiazol-6-ylamine and related structures are excellent candidates for developing highly sensitive and selective chemical sensors. mdpi.comresearchgate.net Their ability to interact with various ions and molecules through specific binding events, which in turn alters their photophysical properties, is the foundation for this application. scilit.comresearchgate.net These sensors can be designed to operate via different mechanisms, including colorimetric changes visible to the naked eye and fluorometric responses detected by instruments. acs.orgnih.gov

Numerous benzothiazole derivatives have been synthesized and demonstrated to be effective chemosensors for a range of cations and anions. scilit.comnih.gov

Cation Sensing : Probes have been developed for the selective detection of biologically and environmentally important metal ions. For example, a biphenyl-benzothiazole sensor showed a distinct color change from colorless to yellow in the presence of Zn²⁺, Cu²⁺, and Ni²⁺, while also exhibiting a ratiometric "turn-on" fluorescence for Zn²⁺. acs.org Other systems have been optimized for detecting Al³⁺ and Fe³⁺. researchgate.netresearchgate.net

Anion Sensing : The design of benzothiazole-based sensors for anions is also an active area of research. A notable example is a fluorogenic chemosensor that displays high sensitivity and selectivity for cyanide (CN⁻) ions. nih.gov Upon addition of CN⁻, the sensor solution undergoes a dramatic fluorescent color shift from pink to pale yellow and a significant enhancement in fluorescence intensity, with a very low detection limit of 5.97 nM. nih.gov

Table 2: Performance of Selected Benzothiazole-Based Chemical Sensors

| Sensor Type | Target Analyte | Detection Method | Key Finding |

|---|---|---|---|

| Biphenyl–benzothiazole | Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric & Ratiometric Fluorescence | Selective color change and "turn-on" fluorescence for Zn²⁺ with a detection limit of 0.25 ppm. acs.org |

| Benzothiazole-1H-indene-1,3(2H)-dione | Cyanide (CN⁻) | Fluorogenic | Highly sensitive and selective with a detection limit of 5.97 nM. nih.gov |

Role in Photocatalysis

Recently, the application of 2-(2′-aminophenyl)benzothiazole derivatives has expanded into the field of photocatalysis. mdpi.comnih.govresearchgate.net These molecules can act as organic photosensitizers, which absorb visible light and transfer the energy to other molecules to initiate a chemical reaction. d-nb.info This approach is a cornerstone of green chemistry, offering mild and sustainable reaction conditions. mdpi.com

Studies have shown that 2-(2-aminophenyl)benzothiazole and its derivatives are effective photocatalysts for [2+2] photocycloaddition reactions. researchgate.netd-nb.info Researchers investigated their photophysical properties and found their triplet energies, calculated to be in the range of 52–57 kcal/mol, make them suitable for mediating these transformations under visible light. d-nb.info The native 2-(2-aminophenyl)benzothiazole, which is commercially available, proved to be an effective photosensitizer for the reaction between unsaturated acyl imidazoles and styrene (B11656) derivatives, yielding various cyclobutane (B1203170) products without the need for additives. d-nb.info This emerging application highlights the potential of these compounds to serve as cheaper, more sustainable alternatives to precious metal catalysts like iridium and ruthenium. mdpi.comd-nb.info

Development of Novel Organic Materials (e.g., Liquid Crystals, OLED components)

The benzothiazole moiety is a valuable building block in materials science due to its rigid, planar structure and unique electronic properties. taylorandfrancis.comresearchgate.net These characteristics make derivatives of 2-phenylbenzothiazole (B1203474), including aminophenyl variants, attractive for the design of advanced organic materials. mdpi.com

One of the most promising areas is in the development of components for Organic Light-Emitting Diodes (OLEDs). mdpi.com The strong fluorescence and tunable photophysical properties of benzothiazole derivatives allow them to function as efficient light-emitting elements in these devices. mdpi.com Their structural versatility enables chemists to fine-tune their emission colors and improve device performance.

Furthermore, benzothiazole-containing structures have been incorporated into porous organic polymers. researchgate.net These materials are of great interest for applications such as gas storage and separation. For example, porous polymers linked by benzothiazole units have demonstrated high physicochemical stability, significant surface areas, and considerable capacity for carbon dioxide storage, along with moderate to high selectivity for CO₂ over other gases like nitrogen and methane. researchgate.net While specific applications in liquid crystals are less documented for this exact compound, the inherent structural rigidity and aromatic nature of the benzothiazole core are desirable features for designing liquid crystalline materials.

Future Perspectives in Benzothiazole Research

The field of benzothiazole research continues to evolve, driven by the scaffold's synthetic flexibility and diverse functional properties. researchgate.netbenthamscience.com Future research is expected to build upon the current successes and explore new frontiers.

Key future directions include:

Advanced Therapeutics : While this article focuses on non-medicinal applications, it is noteworthy that a major thrust in benzothiazole chemistry is the development of novel therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer compounds. researchgate.netbenthamscience.comfrontiersin.orgmdpi.com

Next-Generation Sensors : The design of more sophisticated sensors with even lower detection limits, higher selectivity, and multi-analyte detection capabilities is a continuing goal. Integrating these sensors into practical devices for real-time environmental and health monitoring is a significant long-term objective. spectroscopyonline.com

Green Chemistry and Catalysis : Expanding the role of benzothiazole derivatives in photocatalysis and other catalytic systems represents a significant opportunity. mdpi.com Developing new, efficient, and recyclable catalysts based on this scaffold will contribute to more sustainable chemical manufacturing processes. mdpi.com

High-Performance Materials : Further exploration of benzothiazoles in materials science is anticipated to yield novel polymers, OLEDs with enhanced efficiency and stability, and other functional materials for advanced electronic and optical applications. mdpi.comresearchgate.net

Q & A

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or sensors?

- Methodology :

- Coordination Sites : Exploit the amine group to coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) in MOF synthesis .

- Fluorescent Probes : Attach fluorophores (e.g., dansyl chloride) to the benzothiazole core for pH-sensitive imaging .

Q. What enzymatic assays utilize this compound as a substrate or inhibitor?

- Methodology :

- β-Lactamase Inhibition : Test against ESBL-producing bacteria using nitrocefin hydrolysis assays, with 3-amino-phenyl boronic acid derivatives as competitive inhibitors .

- Kinase Binding : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.